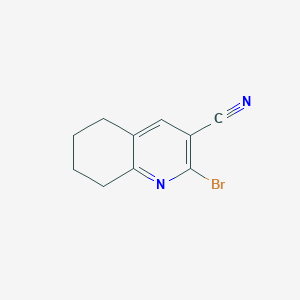

2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

描述

Historical Context and Development

The development of this compound emerges from the rich historical tradition of quinoline chemistry, which traces its origins to the foundational work of nineteenth-century chemists. The broader quinoline synthesis methodology was established through pioneering reactions such as the Skraup reaction, introduced by Czech chemist Zdenko Hans Skraup in 1880, which heated aniline and glycerol with oxidants in concentrated sulfuric acid. Subsequently, the Doebner method, introduced by Oscar Doebner in 1887, combined aniline with aldehydes and pyruvic acid to generate 2-substituted quinoline-4-carboxylic acids, while the Conrad-Limpach reaction utilized β-ketoesters as annulation partners. These classical methodologies provided the fundamental framework that would eventually enable the synthesis of more specialized derivatives such as this compound.

The specific synthesis of this compound typically involves the bromination of 5,6,7,8-tetrahydroquinoline-3-carbonitrile, achieved through treatment with bromine or N-bromosuccinimide in appropriate solvents such as acetonitrile. This synthetic approach represents an evolution from earlier quinoline synthesis methods, incorporating modern halogenation techniques to introduce the bromine substituent at the 2-position while preserving the integrity of the carbonitrile functionality at the 3-position. The development of this compound reflects the ongoing advancement in heterocyclic chemistry, where researchers have progressively refined synthetic methodologies to access increasingly complex and functionally diverse quinoline derivatives.

The historical progression toward compounds like this compound also reflects the recognition of tetrahydroquinoline scaffolds in natural product chemistry. Natural products containing tetrahydroquinoline motifs have been identified across various biological systems, ranging from simple structures like helquinoline, which exhibits significant antibiotic properties, to more complex systems such as cuspareine and related compounds that demonstrate both antibacterial and cytotoxic activity. This natural occurrence provided early validation for the biological relevance of tetrahydroquinoline frameworks and motivated synthetic chemists to develop methodologies for accessing substituted analogs.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the tetrahydroquinoline class of compounds, which are characterized by their partially saturated quinoline ring systems. The compound belongs specifically to the class of nitrogen-containing heterocycles, where the presence of nitrogen in the ring structure confers unique electronic and reactivity properties. The tetrahydroquinoline core structure represents a reduction product of the fully aromatic quinoline system, resulting in enhanced conformational flexibility while maintaining the essential nitrogen heterocycle functionality.

The positioning of substituents in this compound follows a specific pattern that influences its chemical behavior and potential applications. The bromine atom at the 2-position introduces halogen characteristics that significantly enhance reactivity compared to unsubstituted analogs, while the carbonitrile group at the 3-position provides additional sites for chemical modification and biological interaction. This substitution pattern creates a molecule with multiple reactive centers, enabling diverse chemical transformations including nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles, and reactions involving the nitrile group such as nucleophilic additions or cycloadditions.

The compound can participate in various chemical reactions characteristic of both its halogen and nitrile functionalities. Substitution reactions yield various substituted quinoline derivatives depending on the nucleophile employed, while oxidation reactions typically result in quinoline derivatives with altered functional groups that may exhibit distinct biological properties. The structural rigidity imparted by the tetrahydroquinoline core, combined with the electron-withdrawing nature of the nitrile group, enhances reactivity in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate in synthetic chemistry.

Within the broader context of heterocyclic chemistry, this compound represents an intersection of several important chemical themes: halogenated heterocycles, nitrile-containing compounds, and partially saturated nitrogen heterocycles. This combination of features positions the compound as a valuable building block for accessing more complex molecular architectures through established synthetic transformations.

Research Significance and Current Trends

The research significance of this compound stems from its potential applications in medicinal chemistry, particularly as a precursor for therapeutic agents targeting serious diseases such as cancer and malaria. Current research trends demonstrate increasing interest in tetrahydroquinoline derivatives due to their prevalence in biologically active natural products and their utility as pharmaceutical intermediates. The compound serves as an important synthetic scaffold that enables the construction of diverse molecular libraries for drug discovery applications.

Recent synthetic developments have focused on efficient methodologies for constructing tetrahydroquinoline frameworks, including palladium-catalyzed alkene carboamination reactions that generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. These enantioselective approaches represent a significant advancement over traditional methods, as they enable the simultaneous formation of carbon-nitrogen and carbon-carbon bonds while establishing stereochemical control. Such methodologies are particularly relevant for compounds like this compound, where the introduction of chirality could enhance biological activity and selectivity.

Contemporary research has also emphasized the development of one-pot multicomponent reactions for quinoline-3-carbonitrile derivatives, where compounds are synthesized through condensation reactions involving appropriate aldehydes, cyanoacetate derivatives, and cyclic ketones in the presence of ammonium acetate. These synthetic approaches offer advantages in terms of step economy and atom efficiency, reducing the number of synthetic operations required to access target compounds while minimizing waste generation.

Current trends in the field include the application of density functional theory studies to understand the molecular geometry, vibration frequencies, highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps, and other electronic properties of quinoline-3-carbonitrile derivatives. These computational approaches provide valuable insights into structure-activity relationships and help guide the rational design of new compounds with enhanced biological properties.

The compound has demonstrated compliance with Lipinski's Rule of Five, a set of criteria commonly used to evaluate drug-likeness, with logarithmic partition coefficient values less than five and hydrogen bond acceptor counts less than ten. This compliance suggests favorable pharmaceutical properties and enhances the compound's potential as a drug development candidate or intermediate.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 237.1 g/mol | |

| Molecular Formula | C₁₀H₉BrN₂ | |

| Chemical Abstracts Service Number | 65242-28-6 | |

| Lipinski Compliance | Yes (logP <5, HBA <10) | |

| Melting Point | 161.0-165°C |

Research into antibacterial applications has revealed promising results for quinoline-3-carbonitrile derivatives, with preliminary studies demonstrating activity against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity. The most active compounds in these studies showed favorable interaction with deoxyribonucleic acid gyrase, the target enzyme for quinoline-class antibiotics, revealing probable mechanisms of antimicrobial action. These findings suggest potential applications for this compound and related compounds in the development of new antimicrobial agents.

属性

IUPAC Name |

2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQNLGKWZDZTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347019 | |

| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65242-28-6 | |

| Record name | 2-Bromo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 5,6,7,8-Tetrahydroquinoline-3-carbonitrile

The most direct route to 2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves electrophilic aromatic substitution (EAS) at the 2-position of 5,6,7,8-tetrahydroquinoline-3-carbonitrile. The electron-withdrawing cyano group at position 3 deactivates the aromatic ring, directing bromination to the para position (C-2) relative to the nitrogen atom in the quinoline framework.

Reagent Systems and Reaction Conditions

Bromination can be achieved using molecular bromine ($$ \text{Br}_2 $$) or $$ N $$-bromosuccinimide (NBS) under controlled conditions. The choice of brominating agent influences reaction efficiency, safety, and byproduct formation.

Table 1: Comparison of Brominating Agents

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| $$ \text{Br}_2 $$ | Acetic acid | 25–40 | 4–6 | 60–75 |

| NBS | Acetonitrile | 0–25 | 2–4 | 70–85 |

| $$ \text{Br}_2 $$ | Dichloromethane | Reflux | 6–8 | 55–65 |

Mechanistic Insights :

- Molecular Bromine : Bromine acts as both the electrophile and the acid catalyst in protic solvents like acetic acid. The reaction proceeds via the generation of a bromonium ion intermediate, which undergoes nucleophilic attack by the aromatic ring.

- NBS : In acetonitrile, NBS provides a controlled release of bromine radicals, minimizing over-bromination. This method is favored for its milder conditions and higher regioselectivity.

Example Procedure (NBS Method) :

- Dissolve 5,6,7,8-tetrahydroquinoline-3-carbonitrile (10 mmol) in anhydrous acetonitrile (50 mL).

- Add NBS (11 mmol) portionwise at 0°C under nitrogen atmosphere.

- Stir the mixture at room temperature for 3 hours.

- Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Synthetic Routes

Cyclization of Brominated Precursors

An alternative approach involves constructing the tetrahydroquinoline ring system after introducing the bromine atom. For example, brominated cyclohexenone derivatives can undergo Strecker synthesis or nitrile-forming reactions to yield the target compound.

Key Steps :

- Bromination of 3-cyano-1-cyclohexene using $$ \text{Br}2 $$ in $$ \text{CCl}4 $$.

- Condensation with aniline derivatives under acidic conditions to form the quinoline backbone.

- Hydrogenation of the resulting quinoline to saturate the 5,6,7,8-positions.

Challenges :

- Low yields in the cyclization step due to steric hindrance from the bromine atom.

- Requires precise control of hydrogenation conditions to avoid over-reduction of the cyano group.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like acetonitrile enhance the solubility of NBS and stabilize reactive intermediates, improving reaction rates. Protic solvents (e.g., acetic acid) facilitate protonation of the quinoline nitrogen, increasing electrophilicity at C-2 but risking side reactions such as oxidation.

Industrial-Scale Production Considerations

Large-scale synthesis requires balancing cost, safety, and environmental impact. Continuous flow reactors are increasingly adopted to enhance heat transfer and reduce hazardous reagent handling.

Table 2: Industrial Production Workflow

| Step | Equipment | Key Parameters |

|---|---|---|

| Bromination | Flow reactor | Residence time: 10 min |

| Quenching | Static mixer | pH 7–8 |

| Solvent Recovery | Distillation column | T = 80°C, P = 0.1 atm |

| Crystallization | Cooling crystallizer | Cooling rate: 5°C/min |

Safety Protocols :

- Use corrosion-resistant materials (e.g., Hastelloy) for bromine handling.

- Implement real-time monitoring for bromine vapor detection.

Purification and Characterization

Crude product is typically purified via recrystallization (ethanol/water) or column chromatography. Purity is assessed using:

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 2.35 (m, 4H, CH$$ _2 $$), 2.85 (t, 2H, CH$$ _2 $$), 7.45 (s, 1H, Ar-H).

化学反应分析

Types of Reactions

2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Oxidation Products: Oxidation typically yields quinoline derivatives with different functional groups.

科学研究应用

Table 1: Synthesis Conditions and Yields

| Catalyst | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| [(VO)TPP][(TCM)4] | 10 min | 85 | Solvent-free at 100 °C |

| Ammonium acetate | Varies | Varies | Various solvents |

Biological Activities

Recent studies have highlighted the biological significance of 2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a potential therapeutic agent. It has demonstrated promising activities against various cancer cell lines and microbial strains.

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cells. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in sensitive human cancer cell lines . The mechanism often involves targeting tubulin dynamics, which is crucial for cell division.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Derivative A | MCF-7 | 20 |

| Derivative B | A549 | 10 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various pathogens. The synthesized derivatives were tested for their ability to inhibit bacterial growth, with promising results reported in several studies .

Industrial Applications

The versatility of this compound extends to industrial applications as well. Its ability to serve as a precursor in the synthesis of more complex molecules makes it valuable in pharmaceutical manufacturing.

Drug Development

The compound's structural features allow it to be modified into various drug candidates targeting different diseases. Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents .

Table 3: Potential Drug Candidates Derived from the Compound

| Drug Candidate | Target Disease | Status |

|---|---|---|

| Compound C | Inflammatory diseases | Preclinical |

| Compound D | Cancer | Clinical |

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

- Case Study 1 : A research team synthesized a series of derivatives that were evaluated for their anticancer properties. The most potent compound showed an IC50 value of 10 µM against breast cancer cells.

- Case Study 2 : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

作用机制

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .

相似化合物的比较

Comparison with Structural Analogues

Key Observations:

- Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, influencing binding interactions in biological targets . Amino vs. Oxo Groups: The amino group at C2 (as in 2-amino-5-oxo derivatives) enhances antifungal activity, likely via hydrogen bonding with fungal chitin synthase . In contrast, bromine or chlorine at C2 may favor halogen bonding with hydrophobic enzyme pockets . Phenyl vs. Methyl Substituents: Aryl groups (e.g., phenyl at C4) improve lipophilicity and membrane penetration, critical for antifungal efficacy .

- Synthetic Routes: Multicomponent reactions (e.g., cyclohexanone with malononitrile and aldehydes) are prevalent for amino-substituted derivatives . Bromination typically requires controlled conditions to avoid overhalogenation of the aromatic core .

Antifungal Activity:

- The 2-amino-5-oxo-4-phenyl analogue demonstrated broad-spectrum antifungal activity, with MIC values of 2–8 µg/mL against Candida albicans and Aspergillus fumigatus . This is attributed to inhibition of chitin synthase, a key enzyme in fungal cell wall synthesis .

- In contrast, brominated derivatives like the target compound are less studied for direct antifungal effects but serve as precursors for halogenated drug candidates .

Anti-Inflammatory Activity:

- 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles substituted with pyridinyl and methoxyphenyl groups (e.g., compound 9b in ) showed 65–75% inhibition of edema in rat models, comparable to indomethacin. Docking studies suggested binding to the p38 MAP kinase catalytic site, a target for inflammation regulation .

Physicochemical Properties:

- Crystallinity: Disordered carbon atoms in 2-amino-4-methyl derivatives complicate crystallization, whereas brominated analogues form stable crystals suitable for X-ray studies .

生物活性

2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the presence of a bromine atom and a carbonitrile group, influences its biological activity and reactivity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antiviral properties.

The synthesis of this compound typically involves the bromination of 5,6,7,8-tetrahydroquinoline-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in a solvent like acetonitrile. This synthetic route is crucial as it allows for the production of derivatives that may exhibit enhanced biological activities .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework have shown moderate to good activity against various bacteria and fungi. In a study evaluating several derivatives, one compound demonstrated superior antimicrobial efficacy compared to standard drugs like Ampicillin and Chloramphenicol .

| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 3a | 20 | 15 |

| 3b | 22 | 18 |

| 3c | 25 | 20 |

| 3d | 19 | 16 |

| 3e | 21 | 17 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. For example, compounds derived from the tetrahydroquinoline structure showed IC50 values indicating effective inhibition of cell proliferation in HeLa and MCF-7 cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 30.98 |

| MCF-7 | 22.7 |

| HCT116 | 4.12 |

Antiviral Activity

Emerging studies suggest that derivatives of tetrahydroquinolines may possess antiviral properties. For instance, certain compounds have shown inhibition against H5N1 virus growth with low cytotoxicity levels . The mechanism appears to involve interference with viral replication processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction processes.

- Receptor Interaction : It can bind to receptors influencing cellular responses.

- Gene Expression Modulation : By interacting with transcription factors and other regulatory proteins, it can alter gene expression patterns related to cell growth and apoptosis .

Case Studies

- Antimicrobial Screening : A study synthesized several derivatives and tested their antimicrobial activity against standard strains. The results indicated that modifications to the tetrahydroquinoline structure could enhance activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer therapies .

常见问题

Q. What are the recommended synthetic routes for 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

Answer: The synthesis typically involves bromination of a pre-functionalized tetrahydroquinoline scaffold. A common approach is:

Core Formation : Construct the tetrahydroquinoline ring via cyclization of substituted cyclohexenamines or through Pictet-Spengler reactions.

Bromination : Introduce bromine at the 2-position using electrophilic brominating agents (e.g., N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions).

Cyanation : Install the nitrile group at the 3-position via nucleophilic substitution or metal-catalyzed cyanation (e.g., using CuCN or Pd-catalyzed cross-coupling).

Key Considerations : Monitor regioselectivity during bromination using NMR (e.g., H and C) to confirm substitution patterns .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-technique approach is essential:

- Spectroscopy :

- NMR : H NMR (δ 7.2–8.1 ppm for aromatic protons), C NMR (δ 110–120 ppm for nitrile carbon), and 2D experiments (HSQC, HMBC) to resolve overlapping signals.

- IR : Confirm nitrile absorption at ~2200–2250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are advised for handling this compound?

Answer: While specific hazard data for this compound is limited, general precautions for brominated nitriles apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store at 2–8°C in airtight containers, away from oxidizing agents.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS from authoritative databases (e.g., ECHA, CAMEO Chemicals) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination yields for tetrahydroquinoline derivatives?

Answer: Discrepancies often arise from:

- Reaction Conditions : Temperature, solvent polarity (e.g., DCM vs. DMF), and catalyst choice (e.g., FeCl vs. AlCl).

- Substrate Electronic Effects : Electron-donating/withdrawing groups on the tetrahydroquinoline core alter bromine reactivity.

Methodology :

Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) and analyze via ANOVA.

Mechanistic Probes : Use DFT calculations to model transition states and identify rate-limiting steps.

In Situ Monitoring : Employ techniques like Raman spectroscopy to track bromine consumption .

Q. What strategies optimize the compound’s stability in biological assays?

Answer: Stability challenges include hydrolysis of the nitrile group and oxidative degradation. Mitigation strategies:

- Solvent Selection : Use anhydrous DMSO or EtOH to minimize hydrolysis.

- Additives : Include antioxidants (e.g., BHT) in storage buffers.

- Structural Modifications : Introduce steric hindrance near the nitrile group (e.g., methyl substituents) without altering bioactivity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The 2-bromo group enables diverse functionalization:

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid ) under Pd catalysis.

- Buchwald-Hartwig Amination : Introduce amines via Pd/Xantphos systems.

Key Insight : The tetrahydroquinoline ring’s conformational rigidity affects coupling efficiency. Use low-coordinating solvents (e.g., THF) to enhance catalyst accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。